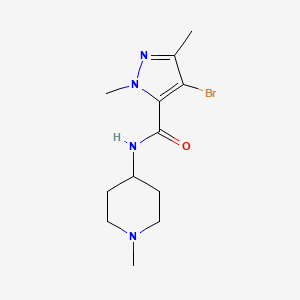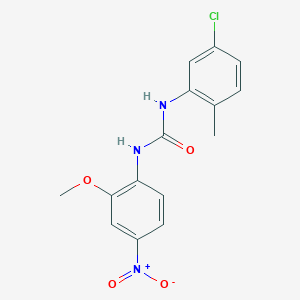![molecular formula C17H18N4O2S2 B10970402 N-(2-methoxyphenyl)-2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10970402.png)
N-(2-methoxyphenyl)-2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-METHOXYPHENYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable precursor.
Thioether Formation:
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the intermediate with an acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-METHOXYPHENYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The methoxy and thioether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-METHOXYPHENYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Gene Expression: The compound may influence gene expression, affecting cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fluconazol: Ein Triazol-Antimykotikum.
Itraconazol: Ein weiteres Triazol, das in der Antimykotikatherapie eingesetzt wird.
Voriconazol: Ein Triazolderivat mit breitspektrumantifungaler Aktivität.
Einzigartigkeit
N-(2-Methoxyphenyl)-2-{[4-Methyl-5-(5-Methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid ist aufgrund seiner spezifischen strukturellen Merkmale, wie z. B. der Methoxyphenyl- und Thiophengruppen, einzigartig, die im Vergleich zu anderen Triazolderivaten unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen können.
Eigenschaften
Molekularformel |
C17H18N4O2S2 |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-2-[[4-methyl-5-(5-methylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N4O2S2/c1-11-8-12(9-24-11)16-19-20-17(21(16)2)25-10-15(22)18-13-6-4-5-7-14(13)23-3/h4-9H,10H2,1-3H3,(H,18,22) |
InChI-Schlüssel |
CCDIBFMQICCJBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CS1)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-acetylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10970325.png)


![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B10970336.png)
![N-cycloheptyl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10970337.png)

![2-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10970342.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B10970344.png)
![Methyl 3-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B10970345.png)
![N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B10970350.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B10970351.png)
![2-(2-chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10970382.png)
![1-(4-Fluorophenyl)-4-[(3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10970390.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(prop-2-en-1-yl)piperazin-1-yl]acetamide](/img/structure/B10970395.png)
